molecular formula C24H24F3N3O4 B4314994 ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

Cat. No.: B4314994
M. Wt: 475.5 g/mol
InChI Key: QGCGZQYDZPQBRA-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the indole ring .

Scientific Research Applications

Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell growth, induction of apoptosis, and disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-[[2-oxo-3-[4-(trifluoromethoxy)phenyl]iminoindol-1-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O4/c1-2-33-23(32)16-11-13-29(14-12-16)15-30-20-6-4-3-5-19(20)21(22(30)31)28-17-7-9-18(10-8-17)34-24(25,26)27/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCGZQYDZPQBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

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